![molecular formula C14H16N2OS B1659617 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- CAS No. 663191-65-9](/img/structure/B1659617.png)
1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-
Overview
Description
“1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-” is a chemical compound that has been studied for its potential applications . It is known by several names including 1,4-ethanopiperidine, quinuclidine, and 1,4-ethylenepiperidine .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . While a number of 3,5-disubstituted benzyl ethers afford high affinity, the 3,5-bis (trifluoromethyl)benzyl was found to combine high in vitro affinity with good oral activity .Molecular Structure Analysis
The molecular structure of “1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-” is complex. It is composed of a bicyclic structure with a benzisothiazol group attached via an oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve multiple steps . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-” have been studied. It has a molecular weight of 125.1683 . Other properties such as its boiling temperature, critical temperature, and density have also been evaluated .Scientific Research Applications
Structural Analysis and Synthesis Applications :
- The gold(III) tetrachloride salt of L-cocaine, which includes a similar azabicyclo[2.2.2]octane structure, has been studied for its molecular and crystal structure (Wood, Brettell & Lalancette, 2007).
- Another study focused on the synthesis of carbonyl compounds using bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate, highlighting its efficiency in organic synthesis (Hajipour, Baltork & Kianfar, 1998).
Catalysis and Chemical Reactions :
- The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the synthesis of heterocyclic compounds was explored, demonstrating its effectiveness in facilitating chemical reactions (Lei et al., 2016).
- Another study investigated the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold, showcasing the potential for asymmetric synthesis of complex molecular structures (Mahía et al., 2017).
Novel Molecular Applications :
- Research on 1-phenyl-8-azabicyclo[3.2.1]octane ethers revealed their potential as neurokinin (NK1) receptor antagonists, indicating a possible pharmaceutical application (Huscroft et al., 2006).
- The synthesis of a highly functionalized rigid template by solid-phase azomethine ylide cycloaddition using 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids was reported, suggesting a method for creating diverse molecules based on a rigid template (Bicknell & Hird, 1996).
properties
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-4-13-11(3-1)14(15-18-13)17-12-9-16-7-5-10(12)6-8-16/h1-4,10,12H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQJQOZXLTNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NSC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438635 | |
Record name | 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
663191-65-9 | |
Record name | 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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